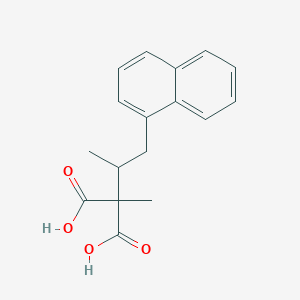
2-Methyl-2-(1-naphthalen-1-ylpropan-2-yl)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid,3-methyl-4-(1-naphthalenyl)- is an organic compound with the molecular formula C15H16O2. It is a derivative of butanoic acid, where the hydrogen atoms are substituted with a methyl group and a naphthalenyl group. This compound is known for its unique structure, which combines the properties of butanoic acid and naphthalene, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid,3-methyl-4-(1-naphthalenyl)- typically involves the reaction of 3-methylbutanoic acid with 1-naphthalenyl derivatives under specific conditions. One common method is the esterification reaction, where the carboxylic acid group of 3-methylbutanoic acid reacts with an alcohol derivative of naphthalene in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Butanoic acid,3-methyl-4-(1-naphthalenyl)- may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to control the reaction conditions precisely. The choice of method depends on the desired purity and yield of the final product.
化学反应分析
Types of Reactions
Butanoic acid,3-methyl-4-(1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The naphthalenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted naphthalenyl derivatives.
科学研究应用
Butanoic acid,3-methyl-4-(1-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which Butanoic acid,3-methyl-4-(1-naphthalenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
相似化合物的比较
Similar Compounds
Butanoic acid, 3-methyl-: A simpler derivative without the naphthalenyl group.
Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Butanoic acid,3-methyl-4-(1-naphthalenyl)- is unique due to its combination of a butanoic acid backbone with a naphthalenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
7476-07-5 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC 名称 |
2-methyl-2-(1-naphthalen-1-ylpropan-2-yl)propanedioic acid |
InChI |
InChI=1S/C17H18O4/c1-11(17(2,15(18)19)16(20)21)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3,(H,18,19)(H,20,21) |
InChI 键 |
IVFDFUPKJFORCS-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC2=CC=CC=C21)C(C)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


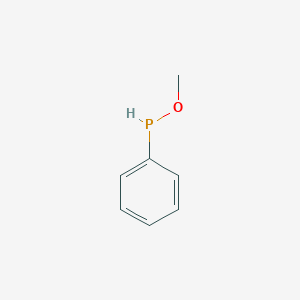
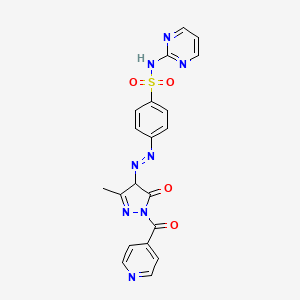
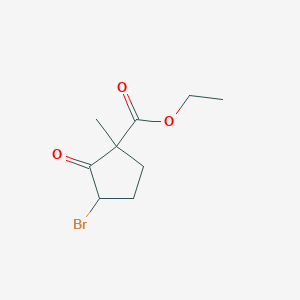
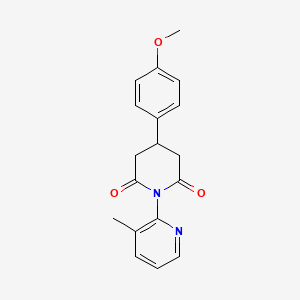
![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
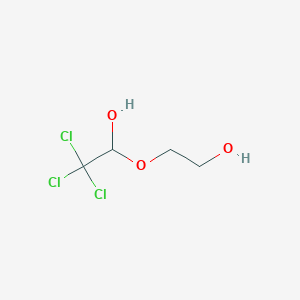
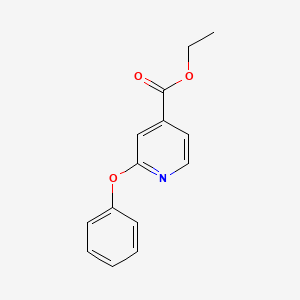
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
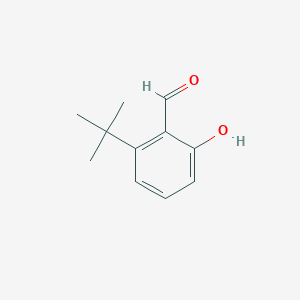

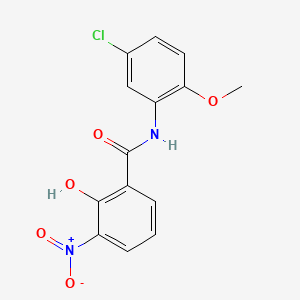
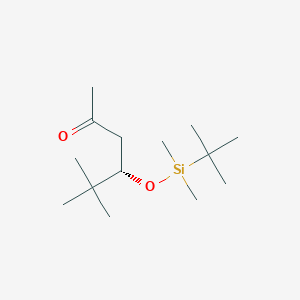
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
